molecular formula C17H18ClN3O4S B2697940 4-acetamido-N-(2-(4-chlorophenylsulfonamido)ethyl)benzamide CAS No. 1091476-98-0

4-acetamido-N-(2-(4-chlorophenylsulfonamido)ethyl)benzamide

Cat. No.: B2697940
CAS No.: 1091476-98-0
M. Wt: 395.86
InChI Key: PVJKBNKZISXEQJ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-chlorophenylsulfonamido)ethyl)benzamide , also known by other names such as p-Chloroacetanilide and N-(4-Chlorophenyl)acetamide , is a chemical compound with the molecular formula C₈H₈ClNO . It has a molecular weight of approximately 169.6 g/mol . The compound’s structure consists of an acetamide group attached to a benzene ring, with a chlorine-substituted phenyl group at one end.

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis of novel sulfonamide derivatives, using key synthons like 2-chloro-N-(4-sulfamoylphenyl)acetamides, led to the creation of compounds screened for anticancer activity against breast and colon cancer cell lines. One compound exhibited potent activity against breast cancer cells, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activity

  • A study focused on the design, synthesis, and evaluation of new compounds containing biologically active segments including β-lactam, cyclic imide, and sulfonamido groups. These compounds showed high antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Antiparasitic and Antimalarial Activity

  • N-(phenylsulfonyl)acetamide derivatives were investigated for their antimalarial activity and ADMET properties, demonstrating significant antimalarial potential with low cytotoxicity. This research suggests sulfonamide derivatives as promising candidates for antimalarial drug development (Fahim & Ismael, 2021).

Enantiocontrolled Synthesis

  • The efficient use of potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide for the enantiocontrolled synthesis of fluorocarboxylic acids and 1-fluoroalkyl benzenes from sulfonates indicates the role of these compounds in the development of enantioselective synthesis methods (Fritz-Langhals, 1994).

Molecularly Imprinted Hydrogels

  • The development of photoresponsive molecularly imprinted hydrogel materials using azobenzene-containing functional monomers for the photoregulated release and uptake of pharmaceuticals in aqueous media demonstrates an innovative application in drug delivery systems. This approach allows for the controlled release of drugs, highlighting the versatility of sulfonamide derivatives in creating responsive materials (Gong, Wong, & Lam, 2008).

Properties

IUPAC Name

4-acetamido-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)21-15-6-2-13(3-7-15)17(23)19-10-11-20-26(24,25)16-8-4-14(18)5-9-16/h2-9,20H,10-11H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJKBNKZISXEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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